molecular formula C13H16N4O2S2 B4518643 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B4518643
M. Wt: 324.4 g/mol
InChI Key: LUQRIUWIEWPMKC-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring system

Scientific Research Applications

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The thiazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-8-6-20-13(15-8)17-11(18)10-7-21-12(16-10)14-5-9-3-2-4-19-9/h6-7,9H,2-5H2,1H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQRIUWIEWPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 6
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

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